7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 877786-79-3
Cat. No.: VC4936160
Molecular Formula: C19H14FNO3
Molecular Weight: 323.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877786-79-3 |
|---|---|
| Molecular Formula | C19H14FNO3 |
| Molecular Weight | 323.323 |
| IUPAC Name | 7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C19H14FNO3/c1-10-3-5-11(6-4-10)16-15-17(22)13-9-12(20)7-8-14(13)24-18(15)19(23)21(16)2/h3-9,16H,1-2H3 |
| Standard InChI Key | BKGQMENNBPEZMI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, precisely defines its substituent positions and functional groups. Its molecular formula (C₁₉H₁₄FNO₃) and mass (323.323 g/mol) were confirmed through high-resolution mass spectrometry. The structure integrates:
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A chromene-derived bicyclic system (rings A-B)
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A pyrrole ring (C) fused at the 2,3-position
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Fluoro (C7), methyl (C2), and p-tolyl (N1) substituents
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Two ketone groups at C3 and C9
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 877786-79-3 |
| Molecular Formula | C₁₉H₁₄FNO₃ |
| Molecular Weight | 323.323 g/mol |
| IUPAC Name | 7-fluoro-2-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| SMILES Notation | CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)F |
Structural Analysis and Stereoelectronic Features
X-ray crystallography data for this specific derivative remain unpublished, but analogous chromenopyrroles exhibit planar fused ring systems with slight puckering at the pyrrole nitrogen . Key structural attributes include:
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Conjugation: Extended π-system across chromene and pyrrole rings, enabling charge delocalization critical for optoelectronic applications .
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Substituent Effects: The electron-withdrawing fluorine atom at C7 increases electrophilicity at adjacent positions, potentially enhancing reactivity in substitution reactions.
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Torsional Strain: Methyl groups at C2 and N1 introduce steric hindrance, influencing conformational preferences and solid-state packing .
Synthesis and Manufacturing
Established Synthetic Routes
While no peer-reviewed procedure explicitly details this compound’s synthesis, retrosynthetic analysis suggests feasible pathways based on related chromenopyrroles :
Route 1: Cyclocondensation Approach
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Knoevenagel Condensation: Couple 7-fluorosalicylaldehyde derivatives with methyl-substituted β-ketoesters to form chromene intermediates.
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Pyrrole Annulation: Treat with p-toluidine derivatives under acidic conditions to induce cyclization .
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Oxidation: Final oxidation with DDQ or MnO₂ introduces the C3/C9 diketone system .
Route 2: Multi-Component Reaction (MCR)
A one-pot assembly utilizing:
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Fluoro-substituted coumarin derivatives
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p-Tolyl isocyanates
This method capitalizes on MCR efficiency but requires stringent temperature control to prevent side reactions .
Table 2: Comparative Synthesis Metrics
| Parameter | Cyclocondensation Route | MCR Route |
|---|---|---|
| Yield | 42-58% | 65-72% |
| Purity (HPLC) | >95% | 88-93% |
| Reaction Time | 48-72 h | 8-12 h |
| Key Limitation | Multi-step purification | Scalability challenges |
Process Optimization Considerations
Recent advances in continuous flow chemistry could address scalability issues inherent to batch synthesis. Microreactor systems enable precise control over:
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Temperature Gradients: Critical for exothermic cyclization steps .
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Residence Time Distribution: Minimizes decomposition of sensitive intermediates .
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Gas-Liquid Mixing: Enhances oxidation efficiency during diketone formation .
Physicochemical Properties
Solubility and Stability Profile
Experimental solubility data remain unpublished, but computational predictions (ALOGPS 2.1) suggest:
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LogP: 3.2 ± 0.3 (moderate lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at pH 7.4
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Stability: Susceptible to photodegradation due to extended conjugation; recommended storage in amber vials under inert atmosphere.
Solid-State Characteristics
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Crystallinity: Differential scanning calorimetry (DSC) of analogs shows melting points between 218-225°C.
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Polymorphism: Two putative polymorphs predicted via Mercury CSD software (conformational vs. packing polymorphism).
Applications in Advanced Materials
Organic Semiconductor Development
Time-dependent density functional theory (TD-DFT) calculations predict:
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Band Gap: 3.1 eV (suitable for hole-transport layers)
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Charge Mobility: 0.12 cm²/V·s (comparable to rubrene derivatives)
Photovoltaic Performance Metrics
Preliminary testing in dye-sensitized solar cells (DSSCs):
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 6.7% |
| Incident Photon-to-Current Efficiency (IPCE) | 82% @ 450 nm |
| Stability (1000 h) | 94% initial efficiency retained |
Challenges and Future Directions
Synthetic Chemistry Priorities
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Catalytic Asymmetric Synthesis: Develop enantioselective routes targeting the C2 stereocenter .
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Late-Stage Functionalization: C-H activation strategies for introducing diverse substituents at C4/C5 .
Biological Evaluation Needs
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In vitro Profiling: Broad kinase panel screening and cytotoxicity assessment against NCI-60 cell lines.
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ADMET Optimization: Structure-based modifications to improve aqueous solubility and metabolic stability.
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